molecular formula C10H8N2O2S B11819429 2-Methyl-5-nitroquinoline-8-thiol

2-Methyl-5-nitroquinoline-8-thiol

Cat. No.: B11819429
M. Wt: 220.25 g/mol
InChI Key: PDGQCYBGUWDDML-UHFFFAOYSA-N
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Description

2-Methyl-5-nitroquinoline-8-thiol is a heterocyclic aromatic compound with the molecular formula C10H8N2O2S. It consists of a quinoline ring system substituted with a methyl group at the 2-position, a nitro group at the 5-position, and a thiol group at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-nitroquinoline-8-thiol can be achieved through several classical and modern synthetic routes. Some of the well-known methods for synthesizing quinoline derivatives include the Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach reactions . These methods often involve the use of transition metal catalysts, metal-free ionic liquids, ultrasound irradiation, and green reaction protocols to improve efficiency and reduce environmental impact .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nitroquinoline-8-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the nitro and thiol groups makes it a versatile compound for different chemical transformations .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield sulfonic acids, while reduction of the nitro group can produce amino derivatives .

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitroquinoline-8-thiol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiol group can form covalent bonds with protein thiols, affecting protein function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-nitroquinoline-8-thiol is unique due to the presence of all three functional groups (methyl, nitro, and thiol), which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

2-methyl-5-nitroquinoline-8-thiol

InChI

InChI=1S/C10H8N2O2S/c1-6-2-3-7-8(12(13)14)4-5-9(15)10(7)11-6/h2-5,15H,1H3

InChI Key

PDGQCYBGUWDDML-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)[N+](=O)[O-])S

Origin of Product

United States

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